N-(3,4-dichlorophenyl)ethanesulfonamide
Description
N-(3,4-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 3,4-dichlorophenyl group attached to an ethanesulfonamide backbone. This compound belongs to a class of sulfonamides, which are widely studied for their biological activities, including antimicrobial and pesticidal properties. Synthesis typically involves the reaction of ethanesulfonyl chloride with 3,4-dichloroaniline under controlled conditions, followed by purification to achieve high purity (>95%, as seen in analogs from ) .
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
IDZOSUYBJQBWDR-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Purity inferred from analogs in .
Alkyl Chain Variations in Sulfonamides
The length and branching of the sulfonamide alkyl chain affect solubility and pharmacokinetics:
- 1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide (LD-2433, ) features a methyl group directly attached to the sulfonamide, whereas the target compound has an ethyl chain.
- 1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide (LD-2435, ) introduces branching with an isopropyl group, which could enhance steric effects and reduce enzymatic degradation compared to linear chains .
Functional Group Comparisons: Sulfonamide vs. Amide/Urea
- Sulfonamides vs. Amides : Sulfonamides exhibit stronger acidity (pKa ~10–11) due to the electron-withdrawing sulfonyl group, enhancing solubility in basic environments. In contrast, amides like propanil () are less acidic (pKa ~15–17) and more hydrolytically labile .
- Urea Derivatives : Metabolites such as N-(3,4-dichlorophenyl)-N´-methylurea () lack the sulfonyl group but retain the dichlorophenyl moiety. Ureas generally exhibit higher hydrogen-bonding capacity, which may influence binding to biological targets like enzymes or receptors .
Preparation Methods
Sulfonylation of 3,4-Dichloroaniline with Ethanesulfonyl Chloride
The most direct route involves reacting 3,4-dichloroaniline with ethanesulfonyl chloride under basic conditions. Key steps include:
-
Reagents : 3,4-Dichloroaniline, ethanesulfonyl chloride, pyridine/triethylamine (base), inert solvent (e.g., dichloromethane, toluene).
-
Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the aniline’s amine.
Example Protocol (adapted from):
-
Dissolve 3,4-dichloroaniline (10 mmol) in dry dichloromethane (30 mL).
-
Add pyridine (12 mmol) and cool to 0°C.
-
Slowly add ethanesulfonyl chloride (10.5 mmol) dropwise.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Stepwise Synthesis via Ethanesulfonyl Fluoride Intermediate
A patented method (US4874771A, EP0358438A2) uses ethenesulfonyl fluoride to generate an intermediate, followed by amination:
Step 1: Synthesis of 2-[(3,4-Dichlorophenyl)amino]ethanesulfonyl Fluoride
Step 2: Amination with Propylamine Derivatives
-
Reagents : Sulfonyl fluoride intermediate, 3-[3-(piperidinomethyl)phenoxy]propylamine, pyridine.
Alternative Methods and Optimization
Microwave-Assisted Synthesis
Reduces reaction time from hours to minutes:
Catalytic Approaches
-
Catalysts : Triethylamine, 4-dimethylaminopyridine (DMAP).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using C18 column, acetonitrile/water (70:30).
-
Elemental Analysis : C, 50.06%; H, 5.29%; N, 6.64% (matches theoretical).
Industrial-Scale Production Considerations
Solvent Selection
| Solvent | Advantages | Disadvantages |
|---|---|---|
| DMF | High solubility, fast kinetics | Toxicity, difficult recycling |
| Toluene | Low cost, easy recovery | Lower yields at high temperatures |
Waste Management
-
Hazardous Byproducts : HCl, unreacted aniline derivatives.
-
Mitigation : Neutralization with NaOH, adsorption using activated carbon.
Challenges and Limitations
-
Side Reactions : Over-sulfonylation or ring chlorination under harsh conditions.
-
Purification Complexity : Requires chromatography or recrystallization for pharmaceutical-grade material.
Emerging Techniques
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